
Buta-1,3-diyne-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiyne-1,4-diol is an organic compound with the molecular formula C4H2O2 It is characterized by the presence of two hydroxyl groups (-OH) attached to a butadiyne backbone, which consists of two triple bonds between carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Butadiyne-1,4-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with formaldehyde under specific conditions to form butyne-1,4-diol, which can then be further processed to yield 1,3-butadiyne-1,4-diol . Another method involves the use of palladium-catalyzed reactions to achieve the desired product .
Industrial Production Methods: Industrial production of 1,3-butadiyne-1,4-diol typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Butadiyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
1,3-Butadiyne-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism by which 1,3-butadiyne-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in hydrogen bonding and other interactions due to its hydroxyl groups. These interactions can influence the behavior of biological molecules and pathways .
Comparaison Avec Des Composés Similaires
1,4-Butanediol: A primary alcohol with similar hydroxyl groups but a different carbon backbone.
1,3-Butadiene-1,4-diol: Another diol with a different arrangement of double bonds
Uniqueness: 1,3-Butadiyne-1,4-diol is unique due to its butadiyne backbone, which imparts distinct chemical properties compared to other diols. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
55831-69-1 |
|---|---|
Formule moléculaire |
C4H2O2 |
Poids moléculaire |
82.06 g/mol |
Nom IUPAC |
buta-1,3-diyne-1,4-diol |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h5-6H |
Clé InChI |
LXGASBXWZDISQC-UHFFFAOYSA-N |
SMILES canonique |
C(#CO)C#CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[2-(2-ethenylphenyl)ethyl]silane](/img/structure/B14647953.png)
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
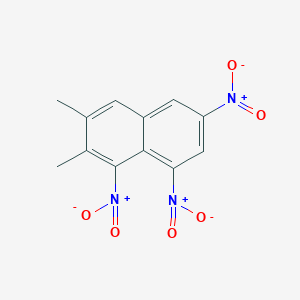

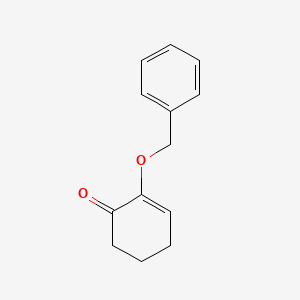
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
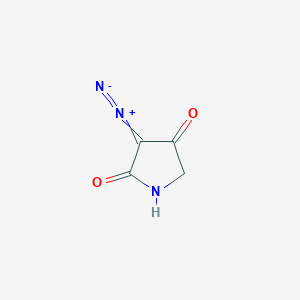


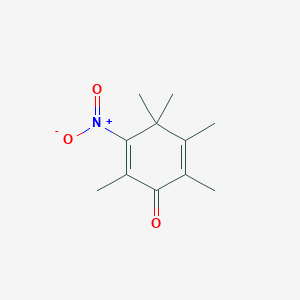


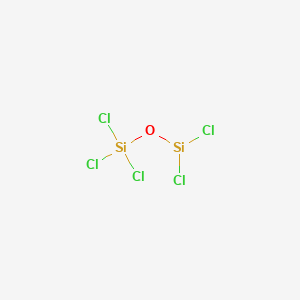
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
